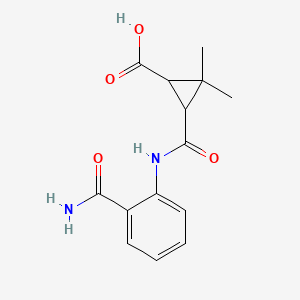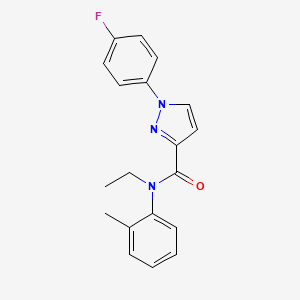
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as CDC25A inhibitor, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of cyclopropane carboxylic acids and has a molecular weight of 361.4 g/mol.
Scientific Research Applications
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, a phosphatase that is overexpressed in many types of cancer. 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid is involved in the regulation of the cell cycle, and its overexpression can lead to uncontrolled cell proliferation, which is a hallmark of cancer. By inhibiting the activity of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor can induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Mechanism of Action
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor exerts its anti-cancer effects by inhibiting the activity of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid. 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid is a phosphatase that is involved in the regulation of the cell cycle. It dephosphorylates cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. By inhibiting the activity of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor prevents the dephosphorylation of CDKs, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which makes it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor is its specificity for 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid. It has been shown to have minimal effects on other phosphatases, which reduces the risk of off-target effects. However, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and reagents for its synthesis. In addition, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor. One direction is to develop more potent and selective inhibitors of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid. Another direction is to investigate the potential of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor in combination therapy with other anti-cancer agents. Furthermore, the role of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid in other diseases, such as diabetes and neurodegenerative disorders, could be investigated. Finally, the development of more efficient synthesis methods for 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor could improve its accessibility for research and clinical applications.
Conclusion:
In conclusion, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It inhibits the activity of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, a phosphatase that is overexpressed in many types of cancer. 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has the potential for combination therapy with other anti-cancer agents. However, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has some limitations for lab experiments, and further research is needed to improve its potency, selectivity, and accessibility.
Synthesis Methods
The synthesis of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor involves a multi-step process that requires several chemical reagents and equipment. The first step involves the preparation of 2-amino-5-bromo-benzamide, which is then reacted with 2,2-dimethylcyclopropanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the intermediate product. The intermediate product is then treated with trifluoroacetic acid (TFA) to remove the protecting groups, which results in the formation of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor.
properties
IUPAC Name |
3-[(2-carbamoylphenyl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2)9(10(14)13(19)20)12(18)16-8-6-4-3-5-7(8)11(15)17/h3-6,9-10H,1-2H3,(H2,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYFAAJMTIPKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)

![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)
![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)

![5-(4-fluorophenyl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561538.png)
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)

![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)


![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)